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molecular formula C12H16N2 B8739557 4-[(Butylamino)methyl]benzonitrile

4-[(Butylamino)methyl]benzonitrile

Cat. No. B8739557
M. Wt: 188.27 g/mol
InChI Key: KCPOAWQFISFSFZ-UHFFFAOYSA-N
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Patent
US07655679B2

Procedure details

5.0 g 4-Aminomethyl-benzonitrile and 3.75 ml Butyraldehyde were dissolved in 40 ml methanol. 3.0 g molecular sieves 4 Angström were added and the mixture was stirred at room temperature for two hours. Then 2.2 g sodium borohydride were added and the mixture was stirred for an additional hour at room temperature. 250 ml ethyl acetate were added, and the reaction was quenched by addition of 4 ml water. The reaction mixture was filtered through a pad of celite and MgSO4. The filtrate was evaporated in vacuo to provide 3.7 g crude 4-Butylaminomethyl-benzonitrile. This material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[CH:11](=O)[CH2:12][CH2:13][CH3:14].[BH4-].[Na+].C(OCC)(=O)C>CO>[CH2:11]([NH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:2]#[N:1])=[CH:4][CH:5]=1)[CH2:12][CH2:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC1=CC=C(C#N)C=C1
Name
Quantity
3.75 mL
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3.0 g molecular sieves 4 Angström were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional hour at room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 4 ml water
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite and MgSO4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)NCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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